molecular formula C10H16OS B13301864 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde

Cat. No.: B13301864
M. Wt: 184.30 g/mol
InChI Key: JSQURVBFBKQBBL-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆OS It is a thiolane derivative, characterized by the presence of a thiolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-yl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiolane ring may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbut-2-en-1-yl)thiolane-2-carboxylic acid
  • 2-(3-Methylbut-2-en-1-yl)thiolane-2-methanol
  • 3-Methylbut-2-en-1-yl pivalate

Uniqueness

2-(3-Methylbut-2-en-1-yl)thiolane-2-carbaldehyde is unique due to the presence of both a thiolane ring and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C10H16OS/c1-9(2)4-6-10(8-11)5-3-7-12-10/h4,8H,3,5-7H2,1-2H3

InChI Key

JSQURVBFBKQBBL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCCS1)C=O)C

Origin of Product

United States

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